![molecular formula C6H11BrO B3035062 1-Bromo-4-methylpentan-2-one CAS No. 29585-02-2](/img/structure/B3035062.png)
1-Bromo-4-methylpentan-2-one
Overview
Description
1-Bromo-4-methylpentan-2-one is a branched-chain alkyl bromide, which is a type of organic compound. It is closely related to other alkyl bromides, such as 1-bromo-3-methylbutane and 1-bromo-4-methylpentane, which have been studied for their vibrational properties in both liquid and solid states . These compounds are of interest due to their conformations and how these affect their physical properties and reactivity.
Synthesis Analysis
The synthesis of related brominated compounds often involves the reaction of alkenes with bromine or other brominating agents. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved by reacting 1-bromo-3,3-dimethylbut-1-ene with phenylphosphonous dichloride . Although the synthesis of 1-Bromo-4-methylpentan-2-one is not directly described in the provided papers, similar synthetic routes could potentially be applied, considering the reactivity of bromine in electrophilic addition reactions.
Molecular Structure Analysis
The molecular structure of alkyl bromides can be complex due to the presence of multiple conformers. For instance, 1-bromo-4-methylpentane exists as a mixture of PC, PH, and P'H conformers in the liquid and amorphous solid states . The structure of these molecules can be elucidated using techniques such as vibrational spectroscopy, including IR and Raman spectra, and in some cases, crystallography .
Chemical Reactions Analysis
Alkyl bromides are known to undergo various chemical reactions, including solvolysis. For example, 1-bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, leading to the formation of 3-methylenecyclobutanol . This indicates that the bromine atom in such compounds can be a good leaving group, facilitating nucleophilic substitution reactions. The reactivity of 1-Bromo-4-methylpentan-2-one could be inferred to be similar, given its structural resemblance to these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of alkyl bromides like 1-Bromo-4-methylpentan-2-one are influenced by their molecular structure. The dielectric relaxation studies of 3-bromopentane in mixtures with 3-methylpentane suggest that the dynamics of these molecules can be quite distinct, with the guest molecule exhibiting slower relaxation times . This could imply that 1-Bromo-4-methylpentan-2-one may also display unique dielectric properties in mixtures. The vibrational analysis of 1,4-dibromopentane provides insights into the possible conformations of such molecules in different states of matter, which can affect their physical properties like melting and boiling points .
Scientific Research Applications
Conformational Analysis
1-Bromo-4-methylpentan-2-one has been studied for its conformational properties. Crowder and Jaiswal (1983) examined its liquid and solid-state IR spectra, revealing the presence of two conformations in the neat liquid but only one stable conformer in the crystalline solid. This research contributes to understanding the molecular structure and behavior of such compounds (Crowder & Jaiswal, 1983).
Elimination Kinetics
The elimination kinetics of 1-Bromo-4-methylpentan-2-one have been explored in the context of secondary alkyl bromides. Chuchani et al. (1990) studied this in the gas phase, observing homogeneous, unimolecular reactions that follow first-order rate laws. Such studies are crucial for understanding the chemical reactivity and kinetics of alkyl bromides (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Vibrational Analysis
Vibrational analysis of 1-Bromo-4-methylpentan-2-one and similar compounds has been performed to understand their molecular vibrations and isomerism. Crowder and Jalilian (1978) conducted infrared and Raman spectra analyses, providing insights into the vibrational properties and rotational isomers of these molecules (Crowder & Jalilian, 1978).
Solvolysis Studies
Research by Liu, Hou, and Tsao (2009) on the solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-4-methylpentan-2-one, has contributed to understanding the reaction mechanisms and solvent effects in organic chemistry (Liu, Hou, & Tsao, 2009).
Photocleavage Studies
Augustyniak (1980) investigated the photocleavage of 4-methylpentan-2-one, which is closely related to 1-Bromo-4-methylpentan-2-one, in the presence of naphthalene. This research contributes to understanding photochemical reactions involving aliphatic ketones (Augustyniak, 1980).
Extraction and Separation
Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III), demonstrating its potential in chemical extraction and separation processes (Gawali & Shinde, 1974).
Phase Equilibrium and Thermodynamics
Chen et al. (2017) studied the phase equilibrium and thermodynamic modeling of systems involving 4-methylpentan-2-one, showcasing its importance in chemical engineering and process design (Chen, Wang, Lv, & Li, 2017).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5(2)3-6(8)4-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJUXWODMAMVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308830 | |
Record name | 1-Bromo-4-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methylpentan-2-one | |
CAS RN |
29585-02-2 | |
Record name | 1-Bromo-4-methyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29585-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-methyl-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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